molecular formula C16H19ClN4O2S B2627826 1-((2-((4-(Dimethylamino)phenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride CAS No. 2034274-28-5

1-((2-((4-(Dimethylamino)phenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride

Cat. No.: B2627826
CAS No.: 2034274-28-5
M. Wt: 366.86
InChI Key: WTXVKFSKUPHNAW-UHFFFAOYSA-N
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Description

1-((2-((4-(Dimethylamino)phenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a complex organic compound that features a thiazole ring, a pyrrolidine-2,5-dione moiety, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-((4-(Dimethylamino)phenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.

Next, the thiazole intermediate is reacted with 4-(dimethylamino)aniline to introduce the dimethylamino group. This step often requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Finally, the pyrrolidine-2,5-dione moiety is introduced through a nucleophilic substitution reaction, where the thiazole intermediate is reacted with a suitable pyrrolidine-2,5-dione derivative. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-((2-((4-(Dimethylamino)phenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiazole ring or the amide bond.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced thiazole derivatives and amine products.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

1-((2-((4-(Dimethylamino)phenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and neuroprotective agent.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

1-((2-((4-(Dimethylamino)phenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is unique due to its combination of a thiazole ring, a pyrrolidine-2,5-dione moiety, and a dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[[2-[4-(dimethylamino)anilino]-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S.ClH/c1-19(2)13-5-3-11(4-6-13)17-16-18-12(10-23-16)9-20-14(21)7-8-15(20)22;/h3-6,10H,7-9H2,1-2H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXVKFSKUPHNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)CN3C(=O)CCC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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